molecular formula C7H10N4 B033678 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 102997-29-5

5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B033678
M. Wt: 150.18 g/mol
InChI Key: VSDBCFKGNFXCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile is a type of heterocyclic compound . Heterocyclic compounds are the backbone of drug design, with about 80% of known small molecule drugs belonging to this type of substances . Among these, 60% are nitrogen-containing heterocycles . 5-Amino-pyrazoles, in particular, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .


Synthesis Analysis

5-Amino-pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems . They are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, the Gould–Jacobs cyclization of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylates with ethyl 3-methoxyacrylates under strongly alkaline conditions followed by substitution of the hydroxyl group by a chlorine atom by the action of POCl3 led to 4-chloropyrazolo[3,4-b]pyridine-5-carboxylates .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure of many essential drugs and renewable resources prominently feature a wide variety of heterocyclic scaffolds that are important for their multiplex properties .


Chemical Reactions Analysis

5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They have been used in the construction of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Safety And Hazards

While the specific safety and hazards for 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile are not explicitly mentioned in the search results, it’s important to handle all chemicals with care and follow safety protocols. For example, 3-Amino-1-methyl-1H-pyrazole is air sensitive and should be stored away from air in a cool place. The container should be kept tightly closed in a dry and well-ventilated place and stored away from oxidizing agents .

properties

IUPAC Name

5-amino-1-ethyl-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-3-11-7(9)6(4-8)5(2)10-11/h3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDBCFKGNFXCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444603
Record name 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

CAS RN

102997-29-5
Record name 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.